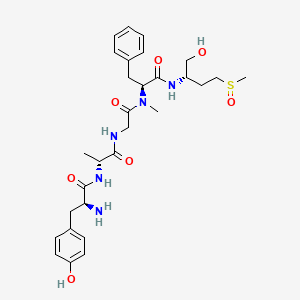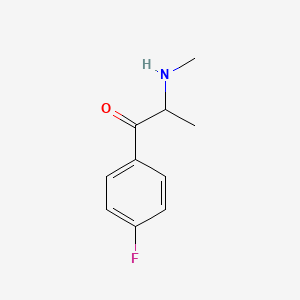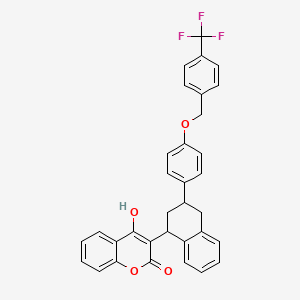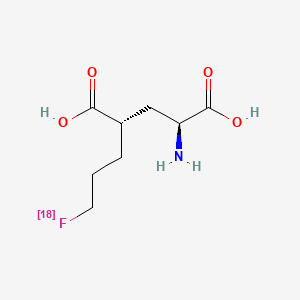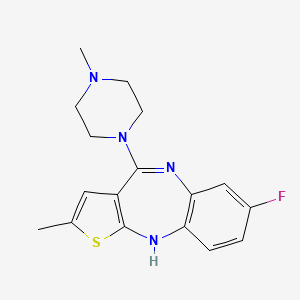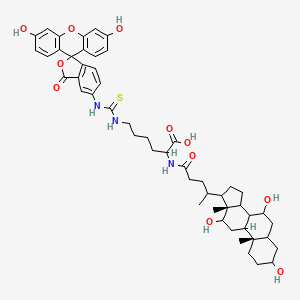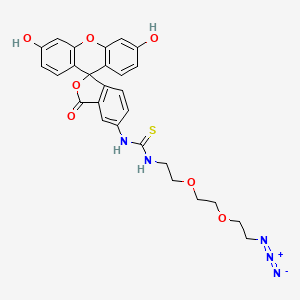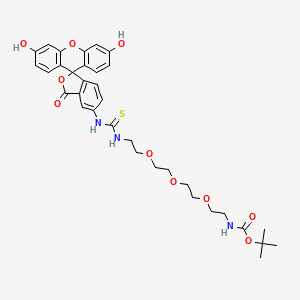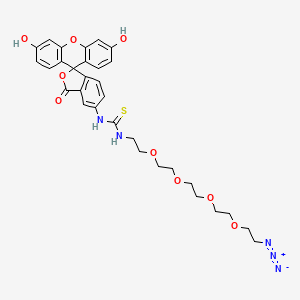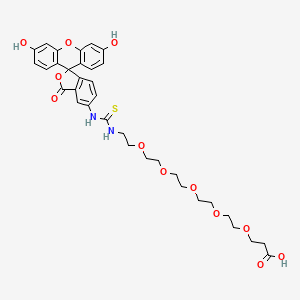
Fosnetupitant chloride
Vue d'ensemble
Description
Fosnetupitant is a neurokinin receptor antagonist. Neurokinin 1 (NK1) receptor antagonists (RAs) are a class of drug used to treat nausea and vomiting associated with chemotherapy. Aprepitant, casopitant, and fosaprepitant are NK1 drugs.
Applications De Recherche Scientifique
1. Application in Chemotherapy-Induced Nausea and Vomiting
Fosnetupitant chloride is primarily researched for its effectiveness in preventing chemotherapy-induced nausea and vomiting (CINV). Studies have demonstrated its efficacy when used in combination with other drugs like palonosetron. For instance, a randomized, double-blind, phase 2 study assessed fosnetupitant's efficacy in Japanese patients receiving cisplatin-based chemotherapy, highlighting its role as a neurokinin 1 receptor antagonist prodrug (Sugawara et al., 2019). Similarly, another phase 3 safety study evaluated fosnetupitant's safety profile, including injection site reactions (ISRs), in patients receiving doxorubicin-cyclophosphamide or epirubicin-cyclophosphamide chemotherapy (Matsuura et al., 2022).
2. Pharmacokinetic Profile
Research into the pharmacokinetic profile of fosnetupitant has been pivotal. A study on the development of intravenous neurokinin‐1 receptor antagonists, including fosnetupitant, revealed important insights into its pharmacokinetics and safety. This study showed that fosnetupitant, a water-soluble N‐phosphoryloxymethyl prodrug of netupitant, doesn't require excipients or solubility enhancers, preventing hypersensitivity and infusion‐site reactions associated with these products (Tyler et al., 2022).
3. Comparative Efficacy Studies
Several studies have compared fosnetupitant with other antiemetic agents. For instance, a phase III study compared fosnetupitant (FosNTP) versus fosaprepitant (FosAPR) for preventing highly emetogenic chemotherapy-induced nausea and vomiting. This study was the first head-to-head comparison between two different neurokinin-1 receptor antagonists and demonstrated the noninferiority of FosNTP to FosAPR (Hata et al., 2021).
Propriétés
Numéro CAS |
1643757-72-5 |
|---|---|
Nom du produit |
Fosnetupitant chloride |
Formule moléculaire |
C31H37Cl2F6N4O5P |
Poids moléculaire |
761.5242 |
Nom IUPAC |
[4-[5-[[2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoyl]-methylamino]-4-(2-methylphenyl)pyridin-2-yl]-1-methylpiperazin-1-ium-1-yl]methyl dihydrogen phosphate;chloride;hydrochloride |
InChI |
InChI=1S/C31H35F6N4O5P.2ClH/c1-20-8-6-7-9-24(20)25-17-27(40-10-12-41(5,13-11-40)19-46-47(43,44)45)38-18-26(25)39(4)28(42)29(2,3)21-14-22(30(32,33)34)16-23(15-21)31(35,36)37;;/h6-9,14-18H,10-13,19H2,1-5H3,(H-,43,44,45);2*1H |
Clé InChI |
LBTQUZNIWCWBNN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC[N+](CC4)(C)COP(=O)(O)O.Cl.[Cl-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Fosnetupitant chloride, 08PNET |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

